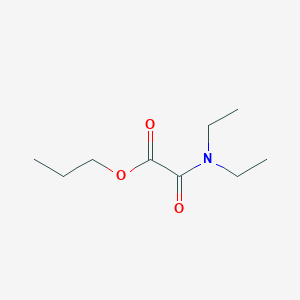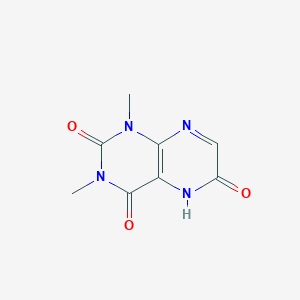
N-methyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid is a compound that combines a nitramide group with a piperidine moiety and perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-piperidin-1-ylethyl)nitramide typically involves the reaction of N-methyl-N-(2-piperidin-1-ylethyl)amine with a nitramide source under controlled conditions. The reaction is often carried out in the presence of a solvent such as dichloromethane or acetonitrile, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as distillation or extraction to isolate the desired product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-piperidin-1-ylethyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine or hydroxylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.
Scientific Research Applications
N-methyl-N-(2-piperidin-1-ylethyl)nitramide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-piperidin-1-ylethyl)nitramide involves its interaction with specific molecular targets and pathways. The nitramide group can participate in redox reactions, affecting cellular redox balance and signaling pathways. The piperidine moiety may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-pyrrolidone: A similar compound with a pyrrolidone ring instead of a piperidine ring.
N-methyl-N-(2-pyrrolidin-1-ylethyl)nitramide: A compound with a pyrrolidine moiety instead of a piperidine moiety.
Uniqueness
N-methyl-N-(2-piperidin-1-ylethyl)nitramide is unique due to its specific combination of a nitramide group and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62145-83-9 |
|---|---|
Molecular Formula |
C8H18ClN3O6 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
N-methyl-N-(2-piperidin-1-ylethyl)nitramide;perchloric acid |
InChI |
InChI=1S/C8H17N3O2.ClHO4/c1-9(11(12)13)7-8-10-5-3-2-4-6-10;2-1(3,4)5/h2-8H2,1H3;(H,2,3,4,5) |
InChI Key |
SWEVCYZBKDXBJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCCC1)[N+](=O)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sulfuric acid;2-[2-(1,2-thiazol-3-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B14546136.png)



![4-[4-(2-Methylbutan-2-yl)phenoxy]butanoyl chloride](/img/structure/B14546152.png)
![Benzenamine, 4-methoxy-N-[(5-nitro-2-thienyl)methylene]-](/img/structure/B14546164.png)
![4-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]-3-nitropyridine](/img/structure/B14546166.png)
![4-Chloro-2-[(diphenylmethyl)sulfanyl]aniline](/img/structure/B14546167.png)
![[4-(5-Nitrofuran-2-yl)quinolin-2-yl]methanol](/img/structure/B14546172.png)



![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B14546200.png)
